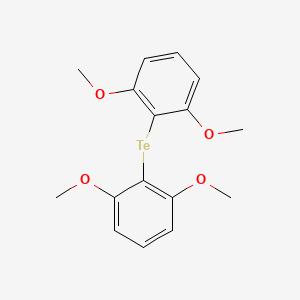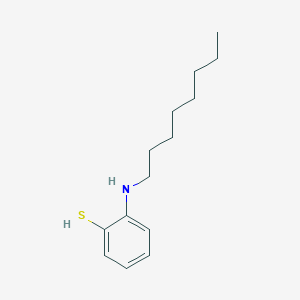
Ethyl(3,3,3-trifluoropropyl)silanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(3,3,3-trifluoropropyl)silanediol is a unique organosilicon compound characterized by the presence of both ethyl and trifluoropropyl groups attached to a silanediol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3,3,3-trifluoropropyl)silanediol typically involves the hydrolysis and condensation of (3,3,3-trifluoropropyl)trimethoxysilane . The reaction is carried out under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide as catalysts. The process involves the following steps:
- Hydrolysis: (3,3,3-trifluoropropyl)trimethoxysilane reacts with water to form (3,3,3-trifluoropropyl)silanetriol.
- Condensation: The silanetriol undergoes condensation to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl(3,3,3-trifluoropropyl)silanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted silanediols with different functional groups
Applications De Recherche Scientifique
Ethyl(3,3,3-trifluoropropyl)silanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are important in the development of advanced materials.
Biology: Investigated for its potential use in biomaterials due to its biocompatibility and stability.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings, sealants, and adhesives due to its water-repellent properties
Mécanisme D'action
The mechanism by which Ethyl(3,3,3-trifluoropropyl)silanediol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and hydrophobic interactions. The trifluoropropyl group enhances the compound’s hydrophobicity, making it effective in applications requiring water resistance. The silanediol core allows for the formation of stable siloxane bonds, contributing to the compound’s thermal and chemical stability .
Comparaison Avec Des Composés Similaires
- (3,3,3-Trifluoropropyl)trimethoxysilane
- (3,3,3-Trifluoropropyl)trichlorosilane
- Methyl(phenyl)(3,3,3-trifluoropropyl)silanol
Comparison: Ethyl(3,3,3-trifluoropropyl)silanediol is unique due to the presence of both ethyl and trifluoropropyl groups, which impart distinct hydrophobic and thermal properties. Compared to (3,3,3-trifluoropropyl)trimethoxysilane and (3,3,3-trifluoropropyl)trichlorosilane, it offers enhanced stability and versatility in various applications. The presence of the silanediol core differentiates it from methyl(phenyl)(3,3,3-trifluoropropyl)silanol, providing additional sites for hydrogen bonding and interaction .
Propriétés
Numéro CAS |
184014-16-2 |
|---|---|
Formule moléculaire |
C5H11F3O2Si |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl-dihydroxy-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C5H11F3O2Si/c1-2-11(9,10)4-3-5(6,7)8/h9-10H,2-4H2,1H3 |
Clé InChI |
GNTYGRLUGVMGDM-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CCC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)

![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)




![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)

![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)

![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)


